

# physicochemical properties of 3-Chloro-5-fluorobenzyl alcohol

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## Compound of Interest

Compound Name: *3-Chloro-5-fluorobenzyl alcohol*

Cat. No.: *B1586530*

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An In-depth Technical Guide to the Physicochemical Properties of **3-Chloro-5-fluorobenzyl alcohol**

## Foreword

In the landscape of modern drug discovery and materials science, substituted benzyl alcohols serve as foundational building blocks. Their utility is largely dictated by their physicochemical properties, which influence reactivity, solubility, and bioavailability. This guide provides an in-depth technical examination of **3-Chloro-5-fluorobenzyl alcohol** (CAS No. 79944-64-2), a halogenated aromatic alcohol of increasing interest.

Our approach moves beyond a simple recitation of data. We aim to provide a practical and insightful resource for researchers and development professionals. By contextualizing the data with established analytical protocols and the underlying chemical principles, this document serves as both a reference and a practical guide for laboratory application. We will explore not just what the properties are, but how they are reliably determined and why they are significant for synthetic and analytical applications.

## Molecular and Chemical Identity

**3-Chloro-5-fluorobenzyl alcohol** is a disubstituted aromatic compound. The presence of both chlorine and fluorine atoms on the benzene ring, meta to the hydroxymethyl group, imparts specific electronic and steric characteristics that are critical to its chemical behavior.

Identifier	Data	Reference
IUPAC Name	(3-Chloro-5-fluorophenyl)methanol	<a href="#">[1]</a>
Synonyms	3-Chloro-5-fluorobenzenemethanol	<a href="#">[1]</a>
CAS Number	79944-64-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClFO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	160.57 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Chemical Structure		

## Core Physicochemical Properties

The interplay of the electronegative halogen substituents, the aromatic ring, and the polar alcohol functional group defines the physical and chemical nature of this compound.

## Summary of Physicochemical Data

The following table consolidates the key quantitative properties reported for **3-Chloro-5-fluorobenzyl alcohol**.

Property	Value	Conditions	Reference
Appearance	Clear yellow liquid	Ambient	<a href="#">[1]</a>
Boiling Point	224 °C	101.3 kPa	<a href="#">[1]</a>
Density	1.344 g/cm <sup>3</sup>	Not Specified	<a href="#">[1]</a>
Refractive Index	1.523 - 1.525	20 °C	<a href="#">[1]</a>
Flash Point	90 °C	Closed Cup	<a href="#">[1]</a>
Vapor Pressure	0.0524 mmHg	25 °C	<a href="#">[1]</a>
Melting Point	Not Available	-	<a href="#">[1]</a>
Water Solubility	Not Reported	-	<a href="#">[1]</a>
pKa	Not Reported	-	

## In-depth Analysis of Properties

- Physical State and Thermal Properties: The compound exists as a liquid at room temperature, indicating a melting point below 25 °C.[\[1\]](#) Its high boiling point of 224 °C is characteristic of benzyl alcohols, reflecting strong intermolecular hydrogen bonding and significant molecular weight.[\[1\]](#) The flash point of 90 °C classifies it as a combustible liquid but not highly flammable under standard laboratory conditions.[\[1\]](#)
- Density and Refractive Index: With a density of 1.344 g/cm<sup>3</sup>, it is considerably denser than water.[\[1\]](#) This is expected due to the presence of the heavy chlorine atom. The refractive index is a useful parameter for quick identity and purity checks during synthesis and processing.[\[1\]](#)
- Solubility Profile: While quantitative data is not readily available in the literature, the molecular structure allows for a qualitative prediction. The polar hydroxyl group can engage in hydrogen bonding, suggesting some solubility in polar solvents like ethanol and methanol. However, the halogenated benzene ring is hydrophobic, which will limit its aqueous solubility. For definitive analysis, experimental determination according to a standardized protocol such as OECD Guideline 105 is required (see Section 4.3).

- Acidity (pKa): The pKa of the benzylic alcohol proton has not been reported. It is expected to be similar to that of benzyl alcohol (around 15.4), though slightly lowered (more acidic) due to the electron-withdrawing inductive effects of the chlorine and fluorine substituents.

## Spectroscopic Characterization Profile

While a public repository of the experimental spectra for **3-Chloro-5-fluorobenzyl alcohol** is not available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. This predictive analysis is fundamental for reaction monitoring and quality control.

- <sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals:
  - Benzylic Protons (-CH<sub>2</sub>OH): A singlet or a doublet (if coupled to the hydroxyl proton) around  $\delta$  4.5-4.8 ppm.
  - Aromatic Protons (Ar-H): Three signals in the aromatic region ( $\delta$  6.9-7.3 ppm). Due to the substitution pattern, these protons will appear as complex multiplets or distinct singlets/doublets depending on the magnitudes of H-H and H-F coupling constants.
  - Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between  $\delta$  1.5-3.0 ppm.
- <sup>13</sup>C NMR (Carbon NMR): The carbon spectrum would provide key structural confirmation:
  - Benzylic Carbon (-CH<sub>2</sub>OH): A signal around  $\delta$  63-65 ppm.
  - Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbons directly bonded to fluorine and chlorine will show characteristic shifts and coupling (a large one-bond C-F coupling, <sup>1</sup>J<sub>CF</sub>, of >240 Hz is expected). The C-Cl carbon would appear around  $\delta$  135 ppm, while the C-F carbon would be shifted further downfield to approximately  $\delta$  163 ppm (doublet).
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands:
  - O-H Stretch: A strong, broad band in the region of 3200-3600 cm<sup>-1</sup>.
  - C-H Stretch (sp<sup>3</sup>): A band just below 3000 cm<sup>-1</sup> for the benzylic CH<sub>2</sub> group.

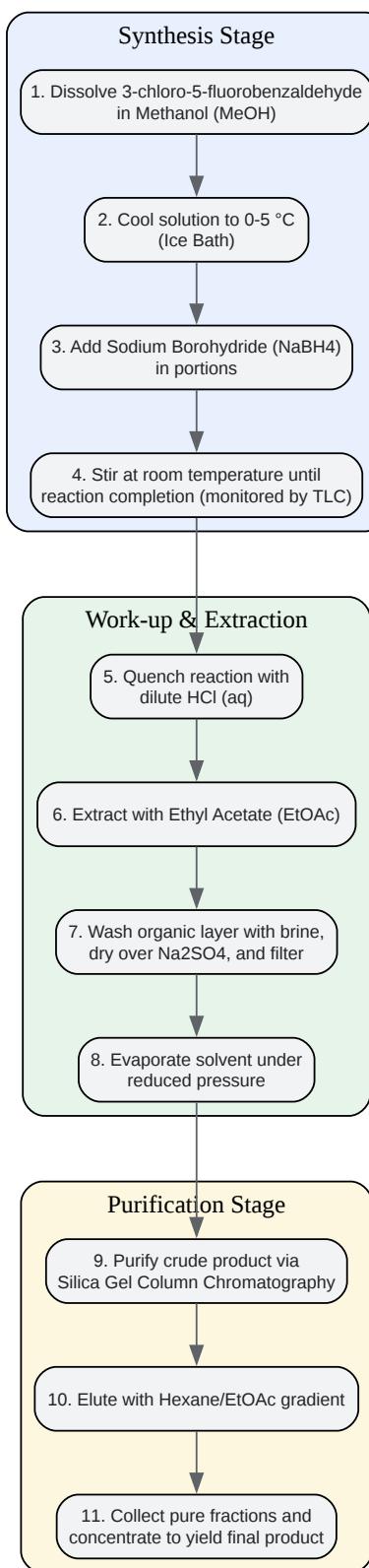
- C-H Stretch ( $sp^2$ ): A band just above  $3000\text{ cm}^{-1}$  for the aromatic C-H bonds.
- C=C Stretch: Aromatic ring stretching vibrations around  $1450\text{-}1600\text{ cm}^{-1}$ .
- C-O Stretch: A strong band in the  $1000\text{-}1250\text{ cm}^{-1}$  region.
- C-Cl and C-F Stretches: Bands in the fingerprint region, typically  $1000\text{-}1400\text{ cm}^{-1}$  for C-F and  $600\text{-}800\text{ cm}^{-1}$  for C-Cl.
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum would be expected to show:
  - Molecular Ion ( $M^+$ ): A peak at  $m/z$  160. The key feature would be the isotopic pattern for chlorine: a prominent  $M+2$  peak at  $m/z$  162 with an intensity approximately one-third of the  $M^+$  peak.
  - Major Fragments: Loss of the hydroxyl group ( $[M-OH]^+$  at  $m/z$  143) and loss of the  $CH_2OH$  group to form the 3-chloro-5-fluorophenyl cation ( $[M-CH_2OH]^+$  at  $m/z$  129).

## Experimental Protocols for Property Determination

Trustworthy data is built on validated methodologies. The following protocols describe standard, authoritative procedures for synthesizing the compound and determining its key physicochemical properties.

## Representative Synthesis and Purification Workflow

A common and reliable method for preparing **3-Chloro-5-fluorobenzyl alcohol** is through the selective reduction of the corresponding aldehyde, 3-chloro-5-fluorobenzaldehyde.



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Caption: Workflow for Synthesis and Purification.

## Step-by-Step Protocol:

- Preparation: A solution of 3-chloro-5-fluorobenzaldehyde (1.0 eq) in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: The flask is cooled in an ice-water bath to an internal temperature of 0-5 °C.
- Reduction: Sodium borohydride ( $\text{NaBH}_4$ , ~1.1 eq) is added portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. The use of  $\text{NaBH}_4$  is a cornerstone of selective carbonyl reduction; its mild nature prevents reduction of the aromatic ring or cleavage of the C-X bonds.
- Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 1-2 hours. Progress is monitored using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
- Quenching: The reaction is carefully quenched by the slow addition of 1M hydrochloric acid (HCl) until the effervescence ceases and the pH is slightly acidic. This step neutralizes excess  $\text{NaBH}_4$  and hydrolyzes the borate esters.
- Extraction: The methanol is partially removed under reduced pressure, and the aqueous residue is extracted three times with ethyl acetate.
- Washing and Drying: The combined organic layers are washed with saturated sodium chloride solution (brine), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
- Purification: The crude alcohol is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

## Boiling Point Determination (OECD Guideline 103)

This protocol outlines the determination of boiling point using a method suitable for small sample volumes, compliant with OECD Guideline 103.[\[3\]](#)[\[4\]](#)



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Caption: Siwoloboff Method for Boiling Point.

Step-by-Step Protocol:

- Apparatus: A standard melting point apparatus, a thermometer, and two glass capillary tubes (one standard, one smaller fusion tube sealed at one end).
- Sample Loading: The sample is introduced into the larger capillary tube. The smaller fusion tube is placed inside, open-end down.
- Heating: The assembly is placed in the heating block of the apparatus. The temperature is raised rapidly to about 20 °C below the expected boiling point (224 °C), then increased at a rate of 1-2 °C per minute.
- Observation: As the liquid approaches its boiling point, trapped air in the fusion tube expands and escapes. At the boiling point, a continuous and rapid stream of bubbles will emerge from the opening of the inner tube. This indicates that the vapor pressure of the liquid equals the atmospheric pressure.
- Measurement: The heat is turned off, and the apparatus is allowed to cool slowly. The temperature at which the bubble stream ceases and the liquid is drawn back into the inner fusion tube is recorded as the boiling point. The procedure should be repeated to ensure reproducibility.

## Water Solubility Determination (OECD Guideline 105 - Flask Method)

This protocol is the gold standard for determining the water solubility of substances with solubility greater than  $10^{-2}$  g/L.[5][6]

### Step-by-Step Protocol:

- System Preparation: The analysis is performed at a constant, controlled temperature (e.g.,  $20 \pm 0.5$  °C) using a thermostatted shaking apparatus. High-purity water (e.g., double-distilled or HPLC grade) is used as the solvent.
- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and determine the time required to reach equilibrium.
- Equilibration: An excess amount of **3-Chloro-5-fluorobenzyl alcohol** is added to a known volume of water in a flask. The amount should be sufficient to ensure a saturated solution with undissolved solute present.
- Stirring: The flask is sealed and agitated in the thermostatted shaker for a period sufficient to reach equilibrium (e.g., 24-48 hours). Periodically, samples are taken (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.
- Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow undissolved material to settle. The saturated aqueous solution is then separated from the solid/liquid phase, typically by centrifugation at the same temperature.
- Concentration Analysis: The concentration of the solute in the clear, saturated aqueous phase is determined using a validated analytical method with a suitable detection limit, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
- Validation: The entire process is repeated with different stirring times and sample-to-volume ratios to validate that a true equilibrium was achieved.

## Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety.

- Hazard Identification: This compound is classified with hazard codes Xn (Harmful) and Xi (Irritant).<sup>[1]</sup> Based on analogous structures, it should be considered a skin and serious eye irritant.<sup>[7][8]</sup> May cause respiratory irritation.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a cool, dry place away from incompatible materials. The container should be tightly sealed. Recommended storage is at room temperature in a dry environment.[\[1\]](#)

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